molecular formula C15H13N3S B7726614 5-benzyl-4-phenyl-1,2,4-triazole-3-thiol

5-benzyl-4-phenyl-1,2,4-triazole-3-thiol

Cat. No.: B7726614
M. Wt: 267.4 g/mol
InChI Key: NORNNMHDCZHPNP-UHFFFAOYSA-N
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Description

5-Benzyl-4-phenyl-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole core substituted with benzyl and phenyl groups at positions 4 and 5, respectively, and a thiol (-SH) group at position 2. Its synthesis typically involves cyclization reactions of hydrazide intermediates with carbon disulfide, followed by alkylation or condensation with benzyl halides or aldehydes . Structural analysis via IR, NMR, and mass spectrometry confirms its planar triazole ring and the electronic effects of the benzyl and phenyl substituents . Density functional theory (DFT) studies reveal its nonlinear optical properties, with a hyperpolarizability value of $4.025 \times 10^{-30}$ esu, attributed to π→π* transitions in the conjugated system .

Properties

IUPAC Name

5-benzyl-4-phenyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORNNMHDCZHPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The most widely reported method involves cyclocondensation between benzyl hydrazine derivatives and phenyl isothiocyanate. While the explicit procedure for synthesizing 5-benzyl-4-phenyl-1,2,4-triazole-3-thione (tautomer of the target thiol) is referenced as an "established protocol" in literature , the general pathway can be inferred:

  • Reaction Setup :

    • Benzyl hydrazine reacts with phenyl isothiocyanate in ethanol under reflux.

    • The mixture is stirred for 24 hours to form a thiosemicarbazide intermediate.

  • Cyclization :

    • The intermediate undergoes base-mediated cyclization (e.g., 10% NaOH) at reflux temperatures for 8–12 hours.

    • Acidification with HCl precipitates the product as a white solid.

Key Data :

  • Yield : ~80–85% after recrystallization .

  • Characterization :

    • IR : Strong absorption at 1,660–1,670 cm⁻¹ (C=O) and 1,250–1,200 cm⁻¹ (C=S) .

    • ¹H-NMR (CDCl₃): δ 7.2–7.5 (m, 10H, aromatic), 4.8 (s, 2H, CH₂), 13.1 (s, 1H, SH) .

Comparative Analysis of Methods

Parameter Cyclocondensation Hydrazinolysis
Starting Materials Benzyl hydrazine, phenyl isothiocyanateTriazole-thione, ethyl chloroacetate
Reaction Time 20–24 hours28 hours (total)
Yield 80–85%88–94%
Complexity ModerateHigh
Purity >95% (HPLC)Not reported

Optimization and Challenges

  • Cyclocondensation :

    • Excess phenyl isothiocyanate improves yield but complicates purification .

    • Base strength (e.g., NaOH vs. KOH) influences cyclization efficiency .

  • Hydrazinolysis :

    • Ethyl chloroacetate must be added dropwise to minimize side reactions .

    • Hydrazine hydrate purity critically affects intermediate stability .

Scalability and Industrial Relevance

  • Cyclocondensation is preferred for large-scale synthesis due to fewer steps and lower cost of raw materials .

  • Hydrazinolysis offers higher yields but requires specialized handling of hydrazine derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4-phenyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiolates.

    Substitution: Alkylated or arylated triazole derivatives.

Scientific Research Applications

5-Benzyl-4-phenyl-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 1,2,4-Triazole-3-Thiol Derivatives
Compound Name Substituents (Position 4/5) Key Biological Activity Notable Findings References
5-Benzyl-4-phenyl-1,2,4-triazole-3-thiol 4-phenyl, 5-benzyl Anticandidal, Nonlinear optics IC$_{50}$: 8.2 μM (Candida albicans); High hyperpolarizability
5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol 4-phenyl, 5-(6-chloropyridinyl) Antibacterial Active against S. aureus (MIC: 12.5 μg/mL)
4,5-Diphenyl-1,2,4-triazole-3-thiol 4-phenyl, 5-phenyl Anticoccidial 78% inhibition of α-glucosidase in Eimeria stiedae
Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) 4-H, 5-(4-chlorophenyl) Plant growth regulation Inhibits auxin biosynthesis in Arabidopsis
5-Thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiol 4-R (variable), 5-thiophenyl Cholinesterase inhibition IC$_{50}$: 1.63–17.68 nM (AChE), 8.71–84.02 nM (BChE)
4-Amino-5-phenyl-1,2,4-triazole-3-thiol 4-amino, 5-phenyl Antioxidant IC$_{50}$: 5.84 μg/mL (DPPH scavenging)

Key Structural and Functional Insights

Antimicrobial Activity :

  • The benzyl group in this compound enhances lipophilicity, improving membrane penetration against Candida albicans . In contrast, the chloropyridinyl substituent in 's analog increases specificity against Gram-positive bacteria due to halogen-mediated interactions with bacterial enzymes .
  • 4,5-Diphenyl-1,2,4-triazole-3-thiol () lacks the benzyl group but shows potent anticoccidial activity, suggesting phenyl groups alone suffice for α-glucosidase inhibition in parasitic models .

Enzyme Inhibition: Yucasin () shares the triazole-thiol core but replaces benzyl with a 4-chlorophenyl group, enabling auxin biosynthesis inhibition via flavin monooxygenase (FMO) binding . Thiophene-substituted analogs () exhibit superior cholinesterase inhibition, likely due to sulfur’s electronegativity enhancing interactions with enzyme active sites .

Antioxidant Capacity: The amino group in 4-amino-5-phenyl-1,2,4-triazole-3-thiol () facilitates radical scavenging, yielding a lower IC$_{50}$ (5.84 μg/mL) than the benzyl-phenyl derivative, which lacks electron-donating groups .

Optical and Electronic Properties: DFT studies highlight that the benzyl group in this compound enhances π-conjugation, resulting in higher hyperpolarizability compared to non-aromatic substituents (e.g., 4-phenyl-3-[(1,2,4-triazol-1-yl)methyl]-triazole-5-thione) .

Q & A

Q. What multi-step synthetic approaches are utilized to introduce diverse functional groups into this compound, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Multi-step routes include:
  • Friedel-Crafts acylation to attach thiophene rings.
  • Suzuki-Miyaura coupling for biaryl formation.
    Regioselectivity is controlled by Lewis acid catalysts (e.g., AlCl₃) and solvent polarity (e.g., DMF favors para-substitution). Reaction monitoring via TLC-MS ensures intermediate fidelity .

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